2-Prolylisoindoline
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Overview
Description
2-Prolylisoindoline is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound is notable for its unique structure, which combines a pyrrolidine ring with an isoindole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prolylisoindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with an isoindole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Prolylisoindoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Prolylisoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-Prolylisoindoline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyrrolidine or isoindole rings, such as:
- Pyrrolidine-2-carbonitrile
- Pyrrolidine-2-carboxamide
- Isoindole derivatives
Uniqueness
What sets 2-Prolylisoindoline apart is its unique combination of the pyrrolidine and isoindole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1342451-19-7 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyrrolidin-2-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c16-13(12-6-3-7-14-12)15-8-10-4-1-2-5-11(10)9-15/h1-2,4-5,12,14H,3,6-9H2 |
InChI Key |
PMZATQKRYWGIMK-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(=O)N2CC3=CC=CC=C3C2 |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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